molecular formula C18H29NO4SSi B14910085 (2S,3S)-3-(((tert-Butyldimethylsilyl)oxy)methyl)-2-methyl-1-tosylaziridine-2-carbaldehyde

(2S,3S)-3-(((tert-Butyldimethylsilyl)oxy)methyl)-2-methyl-1-tosylaziridine-2-carbaldehyde

Cat. No.: B14910085
M. Wt: 383.6 g/mol
InChI Key: ZYBILQFLXRXDHH-SYUDBMKNSA-N
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Description

(2S,3S)-3-(((tert-Butyldimethylsilyl)oxy)methyl)-2-methyl-1-tosylaziridine-2-carbaldehyde is a complex organic compound that features a unique aziridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-(((tert-Butyldimethylsilyl)oxy)methyl)-2-methyl-1-tosylaziridine-2-carbaldehyde typically involves multiple steps:

    Formation of the Aziridine Ring: The aziridine ring can be formed through the reaction of an appropriate amine with an epoxide under basic conditions.

    Introduction of the tert-Butyldimethylsilyl Group: The tert-butyldimethylsilyl group is introduced using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.

    Formylation: The formyl group is introduced via a formylation reaction, often using reagents like dichloromethyl methyl ether and a Lewis acid such as titanium tetrachloride.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The tosyl group can be substituted with nucleophiles like amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols, bases like sodium hydroxide

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted aziridines

Scientific Research Applications

Chemistry

This compound is used as an intermediate in the synthesis of more complex molecules. Its reactive functional groups make it a valuable building block in organic synthesis.

Biology and Medicine

In medicinal chemistry, this compound can be used to synthesize potential pharmaceutical agents. Its aziridine ring is of particular interest due to its biological activity.

Industry

In the chemical industry, this compound can be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2S,3S)-3-(((tert-Butyldimethylsilyl)oxy)methyl)-2-methyl-1-tosylaziridine-2-carbaldehyde involves its reactive functional groups. The aziridine ring can undergo ring-opening reactions, while the aldehyde group can participate in nucleophilic addition reactions. The tert-butyldimethylsilyl group serves as a protecting group, preventing unwanted reactions at specific sites.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S)-3-(((tert-Butyldiphenylsilyl)oxy)methyl)-2-methyl-1-tosylaziridine-2-carbaldehyde
  • (2S,3S)-3-(((tert-Butyldimethylsilyl)oxy)methyl)-2-methyl-1-benzylaziridine-2-carbaldehyde

Properties

Molecular Formula

C18H29NO4SSi

Molecular Weight

383.6 g/mol

IUPAC Name

(2S,3S)-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-methyl-1-(4-methylphenyl)sulfonylaziridine-2-carbaldehyde

InChI

InChI=1S/C18H29NO4SSi/c1-14-8-10-15(11-9-14)24(21,22)19-16(18(19,5)13-20)12-23-25(6,7)17(2,3)4/h8-11,13,16H,12H2,1-7H3/t16-,18-,19?/m1/s1

InChI Key

ZYBILQFLXRXDHH-SYUDBMKNSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2[C@@H]([C@@]2(C)C=O)CO[Si](C)(C)C(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(C2(C)C=O)CO[Si](C)(C)C(C)(C)C

Origin of Product

United States

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